Flufenacet ESA sodium salt

描述

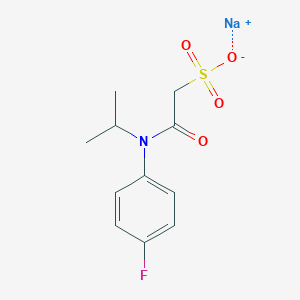

Flufenacet ESA sodium salt, also known as 2-[(4-Fluorophenyl)(1-methylethyl)amino]-2-oxo-ethanesulfonic acid sodium salt, is a compound primarily used as an analytical standard in various scientific studies. It is a white crystalline solid that is highly soluble in water and is widely utilized in agricultural chemistry, particularly as a herbicide.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Flufenacet ESA sodium salt involves multiple steps of organic synthesis. The primary route includes the reaction of 4-fluoroaniline with isopropylamine to form an intermediate, which is then reacted with ethyl chloroformate to yield the desired product. The reaction conditions typically involve the use of solvents such as methanol or ethanol and require controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to maximize yield and purity. The final product is then purified through crystallization and filtration processes to obtain the analytical standard grade compound.

化学反应分析

Hydrolytic Stability

Flufenacet ESA sodium salt exhibits moderate hydrolytic stability under neutral conditions but undergoes pH-dependent degradation. Its sulfonate group and amide linkage make it susceptible to hydrolysis in acidic or alkaline environments.

The amide bond hydrolyzes preferentially under extreme pH, releasing fluorinated aromatic amines and sulfonic acid byproducts .

Soil Degradation Kinetics

In agricultural soils, this compound degrades through microbial activity and chemical oxidation. Its dissipation half-life (DT₅₀) varies significantly with soil amendments:

| Soil Type | DT₅₀ (Days) | DT₉₀ (Days) | Key Factor | Source |

|---|---|---|---|---|

| Unamended soil | 28 | 93 | Baseline microbial activity | |

| Soil + compost | 18 | 60 | Enhanced microbial metabolism | |

| Soil + biochar | 35 | 116 | Adsorption to organic matter |

Organic amendments like compost accelerate degradation by stimulating microbial populations, while biochar increases adsorption, reducing bioavailability .

Photolytic Reactivity

Limited direct photolysis data exists for this compound, but structural analogs suggest potential sensitivity to UV light. Indirect photolysis via hydroxyl radicals (- OH) in aqueous environments is theorized to break sulfonate and amide bonds, though experimental validation is pending .

Analytical Interactions

In multiresidue extraction protocols, this compound demonstrates pH-dependent solubility, affecting recovery rates:

High salt concentrations suppress ionization, leading to poor extraction efficiency .

Metabolic Pathways

As a herbicide metabolite, this compound undergoes further transformation in plants and animals:

-

Phase I Metabolism : Oxidative cleavage of the isopropyl group, forming a primary amine intermediate .

-

Phase II Metabolism : Conjugation with glutathione or glucose, enhancing water solubility for excretion .

Environmental Persistence

This compound’s environmental half-life correlates with soil organic carbon (OC) content:

| Soil OC (%) | DT₅₀ (Days) | Leaching Potential | Source |

|---|---|---|---|

| <1.5 | 14 | High | |

| 1.5–3.0 | 25 | Moderate | |

| >3.0 | 40 | Low |

Higher OC content reduces mobility but prolongs persistence due to adsorption .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition initiates at 210°C, releasing sulfur oxides (SOₓ) and hydrogen fluoride (HF) :

This poses risks during incineration or high-temperature processing .

Reactivity in Aqueous Systems

In water, this compound dissociates into its sodium cation and sulfonate anion, facilitating interactions with metal ions:

The sulfonate anion forms complexes with Ca²⁺ and Mg²⁺, reducing bioavailability in hard water .

Synthetic Pathways

This compound is synthesized via sulfonation of flufenacet’s primary metabolite:

科学研究应用

Scientific Research Applications

1. Environmental Monitoring

Flufenacet ESA sodium salt is utilized in environmental studies to monitor the dissipation and degradation of herbicides in soil and water systems. Research indicates that its presence can be tracked to assess the environmental impact of agricultural practices.

- Case Study : A study conducted on the dissipation kinetics of flufenacet in agricultural soils revealed that the compound's half-life varied significantly based on soil amendments, with values ranging from 42.9 to 75.6 days under different conditions . This highlights its persistence and potential ecological implications.

| Soil Type | DT50 (days) | DT90 (days) |

|---|---|---|

| Unamended Soil | 75.6 | 254.3 |

| Amended Soil | 73.6 | 8515.6 |

2. Herbicide Efficacy Studies

This compound is critical in evaluating the effectiveness of flufenacet as a herbicide. Its role as a metabolite allows researchers to understand how flufenacet breaks down in various environments, which is essential for developing sustainable agricultural practices.

- Research Findings : In a controlled field trial, researchers found that repeated applications of flufenacet resulted in accelerated dissipation rates due to changes in soil chemistry and microbial activity . This information is vital for farmers to optimize application strategies.

Toxicological Studies

Flufenacet and its metabolites, including ESA sodium salt, have been assessed for their toxicity levels to various organisms, which is crucial for understanding their environmental safety.

- Toxicity Assessment : Studies indicate that flufenacet exhibits moderate toxicity to humans and higher toxicity to certain aquatic organisms . Monitoring the metabolite levels helps gauge the potential risks associated with herbicide use.

Regulatory Considerations

Regulatory bodies require comprehensive data on the behavior of this compound in the environment to ensure safe usage guidelines are established.

作用机制

The mechanism of action of Flufenacet ESA sodium salt involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the synthesis of fatty acids, which are crucial for cell membrane formation and energy storage. By inhibiting these pathways, this compound effectively prevents the growth and development of weeds, making it a potent herbicide.

相似化合物的比较

Flufenacet ESA sodium salt can be compared with other similar compounds such as:

- Alachlor ESA sodium salt

- Butachlor ESA sodium salt

- Metolachlor ESA sodium salt

- Acetochlor ESA sodium salt

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to effectively inhibit fatty acid synthesis in plants. This makes it particularly effective against a wide range of weed species, providing a broader spectrum of activity compared to other similar compounds.

List of Similar Compounds

- Alachlor ESA sodium salt

- Butachlor ESA sodium salt

- Metolachlor ESA sodium salt

- Acetochlor ESA sodium salt

生物活性

Flufenacet ESA sodium salt, a derivative of flufenacet, is primarily recognized for its application as a herbicide. This compound exhibits biological activity that is critical in agricultural practices, particularly in the control of various weed species. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, environmental impact, and relevant case studies.

- Chemical Name : Flufenacet ethane sulfonic acid ESA sodium salt

- CAS Number : 947601-87-8

- Molecular Formula : CHFNOS·Na

- Molecular Weight : 297.28 g/mol

- Storage Temperature : +4°C

- Solubility : Low solubility in water (approximately 56 mg/L at 20°C) .

Flufenacet acts as a selective pre-emergence and early post-emergence herbicide. Its primary mechanism involves the inhibition of specific enzymes involved in the biosynthesis of fatty acids and amino acids, which are vital for plant growth. The compound is absorbed through both roots and leaves, with soil absorption playing a significant role in its efficacy .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Herbicidal Efficacy : Flufenacet exhibits strong herbicidal properties against various grass and broadleaf weeds. Studies have shown that it can significantly reduce the biomass of target weeds such as Italian ryegrass (Lolium multiflorum), demonstrating reductions in fresh foliar weight by up to 95% under controlled conditions .

- Environmental Persistence : Flufenacet is characterized by moderate stability in soil environments, with calculated half-lives ranging from 167 to 248 days depending on conditions . Its mobility varies across soil types, influencing its potential for leaching into groundwater.

Case Study 1: Efficacy Against Italian Ryegrass

A study conducted on the effectiveness of flufenacet against Italian ryegrass revealed that both foliar and soil applications were effective methods for controlling weed growth. The results indicated that post-emergence applications significantly reduced both root and leaf biomass compared to untreated controls .

| Application Method | Fresh Weight Reduction (%) |

|---|---|

| Soil Application | 95% |

| Foliar Application | Variable (up to 73%) |

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of flufenacet highlighted its potential effects on non-target species. The study found that while flufenacet did not accumulate in certain aquatic organisms like Bluegill Sunfish, its degradates were detected in soil samples over extended periods . This indicates a need for careful monitoring to mitigate ecological risks.

Regulatory Considerations

This compound is subject to strict regulatory scrutiny due to its use as a pesticide. The European Food Safety Authority (EFSA) has conducted comprehensive risk assessments to evaluate its safety for human health and the environment. These assessments consider factors such as potential endocrine disruption and overall toxicity profiles .

属性

IUPAC Name |

sodium;2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S.Na/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10;/h3-6,8H,7H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYDPLRLNWGQEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FNNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635507 | |

| Record name | Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-87-8 | |

| Record name | Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flufenacet ESA sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。